molecular formula C32H66O B1248048 C32-mycoketide

C32-mycoketide

Cat. No. B1248048
M. Wt: 466.9 g/mol
InChI Key: DCMRHNLNXHZWIX-XDIGFQIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C32 mycoketide is an ultra-long-chain primary fatty alcohol consisting of a C27 chain with a hydroxy group at C-1 and with methyl branches at C-4, -8, -12, -16 and -20, all with S stereochemistry.

Scientific Research Applications

Synthesis and Structural Importance

  • β-D-mannosyl phosphomycoketide (C32-MPM), a glycolipid in Mycobacterium tuberculosis cell walls, is a potent antigen for T-cell activation via CD1c protein. The C32-mycoketide component features a saturated oligoisoprenoid chain with chiral methyl branches, synthesized with high stereopurity using Julia-Kocienski olefinations and diimide reduction, facilitating the study of natural products with similar chiral oligoisoprenoid-like chains (Li, Scharf, Adams, & Piccirilli, 2013).

Phase Behavior in Glycolipid Toxins

  • C32-mycoketide, in the form of esters with C18 and C32 threo and erythro mycolic acids, exhibits organized phase behavior in monolayers, with implications for molecular packing influenced by stereochemistry and hydroxyl groups. This insight helps understand the interactions of these glycolipids with mitochondrial membranes (Durand, Welby, Lanéelle, & Tocanne, 1979).

Detection in Mycobacteria

  • The detection of C32 mycocerosic acid, alongside tuberculostearic acid, in Mycobacterium species using gas chromatography/mass spectrometry and selected ion monitoring, offers a diagnostic technique for identifying Mycobacterium species, including M. tuberculosis. This method demonstrates the potential for rapid diagnosis of pulmonary tuberculosis (Larsson, Mårdh, Odham, & Westerdahl, 2009).

Fatty Acid Biosynthesis in Mycobacterium tuberculosis

  • Mycobacterium tuberculosis synthesizes a range of long-chain fatty acids, including C30 to C56, through a cell-free system, indicating the organism's ability to synthesize mycolic acid precursors and related fatty acids, such as C32-mycoketide. This finding is crucial for understanding the biosynthetic pathways of mycolic acids in mycobacteria (Qureshi, Sathyamoorthy, & Takayama, 1984).

properties

Product Name

C32-mycoketide

Molecular Formula

C32H66O

Molecular Weight

466.9 g/mol

IUPAC Name

(4S,8S,12S,16S,20S)-4,8,12,16,20-pentamethylheptacosan-1-ol

InChI

InChI=1S/C32H66O/c1-7-8-9-10-11-17-28(2)18-12-19-29(3)20-13-21-30(4)22-14-23-31(5)24-15-25-32(6)26-16-27-33/h28-33H,7-27H2,1-6H3/t28-,29-,30-,31-,32-/m0/s1

InChI Key

DCMRHNLNXHZWIX-XDIGFQIYSA-N

Isomeric SMILES

CCCCCCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCO

Canonical SMILES

CCCCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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